1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester
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Overview
Description
1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a cyano-biphenyl group and an ethoxy group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester typically involves multiple steps:
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Formation of the Biphenyl Intermediate:
Starting Materials: 4-bromobenzonitrile and phenylboronic acid.
Reaction Conditions: Suzuki coupling reaction using a palladium catalyst under inert atmosphere.
Product: 2’-Cyano-1,1’-biphenyl.
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Benzimidazole Ring Formation:
Starting Materials: o-phenylenediamine and the biphenyl intermediate.
Reaction Conditions: Cyclization reaction in the presence of a dehydrating agent such as polyphosphoric acid.
Product: 2-ethoxy-7-benzimidazolecarboxylic acid.
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Esterification:
Starting Materials: The benzimidazolecarboxylic acid and methanol.
Reaction Conditions: Acid-catalyzed esterification using sulfuric acid.
Product: 2-ethoxy-7-benzimidazolecarboxylic acid methyl ester.
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Final Substitution:
Starting Materials: The esterified benzimidazole and the cyano-biphenyl intermediate.
Reaction Conditions: Nucleophilic substitution reaction.
Product: 1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano-biphenyl group can engage in π-π stacking interactions, while the benzimidazole core can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-7-benzimidazolecarboxylic Acid: Lacks the deuterium substitution, which can affect its metabolic stability and pharmacokinetics.
1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-methoxy-7-benzimidazolecarboxylic Acid Methyl Ester: Has a methoxy group instead of an ethoxy group, which can influence its electronic properties and reactivity.
Uniqueness: The presence of the deuterium substitution in 1-[(2’-Cyano-1,1’-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies. Additionally, the combination of the cyano-biphenyl and benzimidazole moieties provides a unique scaffold for drug design and material science applications.
Properties
IUPAC Name |
methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-3-31-25-27-22-10-6-9-21(24(29)30-2)23(22)28(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26/h4-14H,3,16H2,1-2H3/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXLHOFDCDKQLH-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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